molecular formula C8H13NO2 B3326757 6-Aminospiro[3.3]heptane-2-carboxylic acid CAS No. 28345-67-7

6-Aminospiro[3.3]heptane-2-carboxylic acid

Cat. No.: B3326757
CAS No.: 28345-67-7
M. Wt: 155.19
InChI Key: OJFMDXUWUKVTNA-UHFFFAOYSA-N
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Description

6-Aminospiro[3.3]heptane-2-carboxylic acid is a biochemical compound with the molecular formula C8H13NO2. It is characterized by a spirocyclic scaffold, which is a distinctive class of organic compounds. The structure includes a carboxylic acid group (-COOH) and an amino group (-NH2) attached to the spirocyclic scaffold .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminospiro[3.3]heptane-2-carboxylic acid primarily involves [2+2] cycloadditions. These reactions are characterized by the formation of a four-membered ring through the coupling of two double bonds. The synthetic route typically involves constructing both four-membered rings in the spirocyclic scaffold through subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles.

Industrial Production Methods

Industrial production methods for 6-Aminospiro[3

Chemical Reactions Analysis

Types of Reactions

6-Aminospiro[3.3]heptane-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino derivatives.

Scientific Research Applications

6-Aminospiro[3.3]heptane-2-carboxylic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Aminospiro[3.3]heptane-2-carboxylic acid involves its interaction with proteins or enzymes in the body. The compound contains a carboxylic acid group (-COOH) and an amino group (-NH2) attached to a spirocyclic scaffold. These functional groups can interact with target molecules in the body, leading to biochemical changes. The compound is an analogue of natural compounds like ornithine and gamma-aminobutyric acid, which play important roles in biological processes such as the urea cycle and neurotransmission.

Comparison with Similar Compounds

6-Aminospiro[3.3]heptane-2-carboxylic acid is unique due to its spirocyclic scaffold. Similar compounds include:

These compounds share similar structural features but differ in their specific functional groups and biological activities.

Properties

IUPAC Name

2-aminospiro[3.3]heptane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c9-6-3-8(4-6)1-5(2-8)7(10)11/h5-6H,1-4,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFMDXUWUKVTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Aminospiro[3.3]heptane-2-carboxylic acid
Reactant of Route 2
6-Aminospiro[3.3]heptane-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Aminospiro[3.3]heptane-2-carboxylic acid
Reactant of Route 4
6-Aminospiro[3.3]heptane-2-carboxylic acid
Reactant of Route 5
6-Aminospiro[3.3]heptane-2-carboxylic acid
Reactant of Route 6
6-Aminospiro[3.3]heptane-2-carboxylic acid

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